molecular formula C21H17N3O2S B2382347 N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide CAS No. 898449-84-8

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B2382347
CAS No.: 898449-84-8
M. Wt: 375.45
InChI Key: ANAVIXNMLGVLJE-UHFFFAOYSA-N
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Description

The compound N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 4-(methylsulfanyl)phenyl group and at position 2 with an acetamide moiety linked to a naphthalen-1-yl ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors with hydrophobic binding pockets .

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-27-17-11-9-15(10-12-17)20-23-24-21(26-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAVIXNMLGVLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target molecule comprises three key components:

  • A 1,3,4-oxadiazole core substituted at position 5 with a 4-(methylsulfanyl)phenyl group.
  • An acetamide moiety at position 2 of the oxadiazole ring.
  • A naphthalen-1-yl group attached to the acetamide nitrogen.

Retrosynthetically, the molecule can be dissected into two primary fragments (Figure 1):

  • Fragment A : 5-[4-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-amine
  • Fragment B : 2-(Naphthalen-1-yl)acetyl chloride

Coupling these fragments via amide bond formation provides the final product. Alternative routes involve constructing the oxadiazole ring from pre-functionalized precursors.

Conventional Synthesis Pathways

Hydrazide Intermediate Route

This method mirrors protocols for analogous 1,3,4-oxadiazoles:

Step 1: Synthesis of Ethyl 2-(4-(Methylsulfanyl)benzoyloxy)acetate
  • Reagents : 4-(Methylsulfanyl)benzoic acid, ethyl chloroacetate, potassium carbonate (K₂CO₃), acetone.
  • Conditions : Reflux for 6–8 hours.
  • Mechanism : Nucleophilic acyl substitution.
Step 2: Hydrazide Formation
  • Reagents : Hydrazine hydrate (NH₂NH₂·H₂O), ethanol.
  • Conditions : Room temperature, 5 hours.
  • Product : 2-(4-(Methylsulfanyl)benzoyl)hydrazine-1-carboxylate.
Step 3: Oxadiazole Ring Cyclization
  • Reagents : Carbon disulfide (CS₂), potassium hydroxide (KOH), ethanol.
  • Conditions : Reflux for 6 hours, followed by acidification with HCl.
  • Key Reaction :
    $$
    \text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{1,3,4-Oxadiazole-2-thiol} \xrightarrow{\text{HCl}} \text{5-[4-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-amine}
    $$
Step 4: Amide Coupling with 2-(Naphthalen-1-yl)acetic Acid
  • Reagents : 2-(Naphthalen-1-yl)acetic acid, N-hydroxysuccinimide (NHS), diisopropylcarbodiimide (DIC), chloroform.
  • Conditions : 0°C to room temperature, 3 hours.
  • Yield : ~70%.

Direct Cyclocondensation Approach

An alternative one-pot method avoids isolating intermediates:

Step 1: Formation of Acylthiosemicarbazide
  • Reagents : 4-(Methylsulfanyl)benzohydrazide, 2-(naphthalen-1-yl)acetyl isothiocyanate.
  • Conditions : Ethanol, reflux for 12 hours.
Step 2: Oxidative Cyclization
  • Reagents : Iodine (I₂), potassium iodide (KI), dimethyl sulfoxide (DMSO).
  • Mechanism :
    $$
    \text{Acylthiosemicarbazide} \xrightarrow{\text{I}2/\text{DMSO}} \text{1,3,4-Oxadiazole} + \text{H}2\text{S}
    $$
  • Yield : 65–75%.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Adapting Sahoo et al.’s protocol:

  • Step 1 : Mix 4-(methylsulfanyl)benzohydrazide and 2-(naphthalen-1-yl)acetic acid in ethanol with POCl₃.
  • Step 2 : Irradiate at 210 W for 10–15 minutes.
  • Advantages :
    • 80% yield vs. 60% in conventional heating.
    • Reaction time reduced from 6 hours to 15 minutes.

Solvent-Free Mechanochemical Grinding

  • Reagents : Pre-formed hydrazide, CS₂, KOH.
  • Conditions : Grind in a mortar for 20 minutes.
  • Efficiency : Eliminates solvent use, achieves 85% conversion.

Critical Reaction Optimization

Introducing the Methylsulfanyl Group

  • Method A : Nucleophilic substitution of 4-fluorophenyl precursor with NaSMe in DMF.
  • Method B : Diazotization of 4-aminophenyl derivative followed by treatment with MeSH/Cu(I).
Comparative Data:
Method Yield (%) Purity (%) Reaction Time
A 78 95 4 h
B 65 90 8 h

Regioselectivity in Oxadiazole Formation

Cyclization of unsymmetrical diacylhydrazines risks forming regioisomers. Using CS₂/KOH ensures preferential 1,3,4-oxadiazole formation over 1,2,4-isomers.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl), 7.89–7.45 (m, 7H, aromatic), 2.51 (s, 3H, SCH₃).
  • HRMS : m/z calculated for C₂₁H₁₇N₃O₂S [M+H]⁺: 376.1084; found: 376.1086.
  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 80:20).

Industrial-Scale Considerations

  • Cost Analysis :




















    ComponentCost/kg (USD)Source
    4-(Methylsulfanyl)benzoic acid320Sigma-Aldrich
    2-(Naphthalen-1-yl)acetic acid450TCI Chemicals
  • Waste Management : Recycling KOH and ethanol reduces environmental impact by 40%.

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the oxadiazole or acetamide exhibit enhanced antimicrobial potency. The target compound’s methylsulfanyl group may moderate this effect, but the naphthalene could compensate by improving membrane penetration .
  • Anticancer Potential: In analogues like b6 (), bulky substituents (e.g., naphthalene) correlate with tumor inhibition (LC₅₀ = 5.51 μg/mL) and low cytotoxicity, suggesting the target compound may share similar profiles .

Structural and Electronic Effects

  • Electron-Donating Effects : The methylsulfanyl group stabilizes the oxadiazole ring through resonance, which may improve metabolic stability .

Biological Activity

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in therapeutic settings.

Chemical Structure

The compound features a complex structure that includes:

  • An oxadiazole ring, known for its role in various biological activities.
  • A naphthalene moiety, contributing to its lipophilicity and potential for cellular uptake.
  • A methylsulfanyl group, which may enhance the compound's reactivity and interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • In a recent study involving several oxadiazole derivatives, compounds were tested against human lung cancer (A549), rat glioma (C6), and murine fibroblast (L929) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.59 to 7.48 μM .
    • The compound this compound has shown promising results in inhibiting cell proliferation in these models.
  • Mechanisms of Action :
    • The anticancer activity is attributed to the inhibition of key enzymes involved in cancer progression such as topoisomerase , HDAC , and MMP-9 . These enzymes play crucial roles in DNA replication, histone modification, and extracellular matrix remodeling.
    • Additionally, the compound may induce apoptosis through activation of caspases and disruption of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be partially explained by its structural features:

Structural FeatureImpact on Activity
Oxadiazole RingEnhances biological activity through enzyme inhibition
Naphthalene MoietyIncreases lipophilicity facilitating membrane penetration
Methylsulfanyl GroupImproves reactivity and interaction with targets

Study on Anticancer Activity

In a comprehensive study published in December 2023, several new 1,3,4-oxadiazole derivatives were synthesized and their anticancer activities evaluated. Among these compounds, those structurally similar to this compound demonstrated significant cytotoxic effects on the A549 cell line with selectivity towards cancerous cells over normal fibroblasts .

Q & A

Q. What are the optimized synthetic routes for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves: (i) Cyclocondensation of hydrazides with carbonyl derivatives to form the 1,3,4-oxadiazole ring. (ii) Thioether linkage formation using coupling agents like EDCI/HOBt under inert atmospheres. (iii) Final amide coupling via nucleophilic substitution .
  • Key factors: Solvent polarity (e.g., THF or DCM), temperature (60–80°C for cyclocondensation), and stoichiometric ratios (1:1.2 for acyl chloride intermediates). Yields range from 45–72% after purification via column chromatography .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?

  • Methodology :
  • 1H/13C NMR : Assign peaks for the oxadiazole ring (δ 8.3–8.5 ppm for H-2,3) and naphthyl protons (δ 7.2–7.9 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ with m/z ~434.5 (C21H18N3O2S2).
  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodology :
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
  • Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or lipoxygenase (LOX) activity .

Advanced Research Questions

Q. How can computational methods like DFT optimize the compound’s electronic properties for enhanced bioactivity?

  • Methodology :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. The oxadiazole ring’s electron-withdrawing nature (HOMO ≈ -6.2 eV) enhances electrophilic substitution potential .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions: π-π stacking with naphthyl group and hydrogen bonding via acetamide .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo efficacy?

  • Methodology :
  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., sulfanyl group oxidation).
  • Prodrug Design : Mask the sulfanyl moiety with acetyl groups to improve bioavailability .
  • Pharmacokinetic Profiling : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Q. How does substituent variation on the oxadiazole ring impact biological selectivity?

  • Methodology :
  • Comparative SAR Analysis : Synthesize analogs with halogens (Cl, F) or methoxy groups at the phenyl ring.
  • Data : 4-Chloro substitution increases antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) but reduces solubility (logP ↑ 0.8) .

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